molecular formula C10H12N2O4 B2585061 5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid CAS No. 1339874-41-7

5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid

Cat. No.: B2585061
CAS No.: 1339874-41-7
M. Wt: 224.216
InChI Key: NQWODRMQBZRXDF-UHFFFAOYSA-N
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Description

5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O4 It is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be attached through etherification reactions, where the hydroxyl group of oxan-4-ol reacts with the pyrazine ring in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The oxan-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylates.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes or receptors that the compound can bind to, affecting their activity.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the oxan-4-yloxy group, making it less versatile in certain applications.

    5-(Tetrahydro-2H-pyran-4-yloxy)pyrazine-2-carboxylic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid is unique due to the presence of both the oxan-4-yloxy and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(oxan-4-yloxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10(14)8-5-12-9(6-11-8)16-7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWODRMQBZRXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339874-41-7
Record name 5-(oxan-4-yloxy)pyrazine-2-carboxylic acid
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